Product packaging for 4-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene(Cat. No.:)

4-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene

Cat. No.: B13037539
M. Wt: 231.33 g/mol
InChI Key: BSXSPPRLUHMQRX-UHFFFAOYSA-N
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Description

Contextualization within Pyrrolidine-Containing Benzene (B151609) Derivatives

The structural backbone of 4-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene features a benzene ring substituted with a pyrrolidine (B122466) group. Pyrrolidine-containing benzene derivatives are a well-established and significant class of compounds in medicinal chemistry. The benzene ring provides a rigid scaffold that can be readily functionalized, allowing for the precise spatial orientation of substituents to interact with biological targets.

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a key pharmacophore found in numerous natural products and synthetic drugs. frontiersin.orgwikipedia.org Its presence often imparts favorable physicochemical properties to a molecule, such as increased water solubility and the ability to form hydrogen bonds, which are crucial for drug-receptor interactions. The combination of a benzene ring and a pyrrolidine moiety has been explored in the development of a wide range of therapeutic agents, targeting conditions from cancer to central nervous system disorders. frontiersin.orgnih.gov For instance, certain pyrrolidine-based compounds have been investigated as antagonists for chemokine receptors like CXCR4, which play a role in cancer metastasis and inflammatory disorders. nih.gov

Significance of the Cyclopentyloxy and Pyrrolidine Structural Motifs in Bioactive Compounds

The two key structural features of the title compound, the cyclopentyloxy group and the pyrrolidine ring, are independently recognized for their valuable contributions to the bioactivity of various compounds.

The cyclopentyloxy group , a cyclopentyl group linked via an ether bond, is often incorporated into drug candidates to enhance their lipophilicity. This property can improve a molecule's ability to cross cell membranes and the blood-brain barrier, which is particularly important for drugs targeting the central nervous system. The bulky nature of the cyclopentyl group can also provide steric hindrance, which may protect the molecule from metabolic degradation, thereby increasing its half-life in the body. While less extensively documented in isolation as a pharmacophore compared to the pyrrolidine ring, its role in modulating pharmacokinetic properties is a valuable tool in drug design.

The table below summarizes the key attributes of these structural motifs:

Structural MotifKey Physicochemical and Biological Attributes
Pyrrolidine Ring Saturated five-membered nitrogen heterocycle. wikipedia.org Imparts basicity and potential for hydrogen bonding. wikipedia.org Contributes to three-dimensional structure and stereochemical complexity. nih.govresearchgate.net Found in numerous natural alkaloids and FDA-approved drugs. frontiersin.orgwikipedia.orgnih.gov
Cyclopentyloxy Group Increases lipophilicity, potentially improving membrane permeability. Can provide steric shielding to enhance metabolic stability. The ether linkage offers some conformational flexibility.

Overview of Current Research Trajectories and Potential Areas of Investigation

Given the absence of direct research on this compound, current research trajectories can be inferred from the known activities of its constituent parts. The combination of the pyrrolidine-benzene scaffold with a lipophilic cyclopentyloxy group suggests several potential avenues for investigation:

Neurological and Psychiatric Disorders: The potential for increased blood-brain barrier penetration due to the cyclopentyloxy group makes this compound an interesting candidate for targeting central nervous system receptors. Research could focus on its potential as a ligand for various neurotransmitter receptors or transporters.

Anticancer Agents: As many pyrrolidine-containing compounds have shown promise as anticancer agents, investigating the cytotoxicity of this compound against various cancer cell lines would be a logical starting point. nih.gov Structure-activity relationship (SAR) studies could then be conducted by modifying the substitution pattern on both the benzene and pyrrolidine rings to optimize activity.

Antimicrobial and Antiviral Activities: The pyrrolidine scaffold is present in a number of compounds with demonstrated antimicrobial and antiviral properties. frontiersin.orgnih.gov Screening this compound for activity against a panel of bacteria and viruses could uncover new therapeutic potential.

Future research would likely involve the synthesis of a library of analogues to explore the SAR. For instance, varying the position of the pyrrolidine and cyclopentyloxy groups on the benzene ring, as well as introducing other substituents, could lead to the discovery of compounds with potent and selective biological activity. Furthermore, detailed computational modeling and in vitro and in vivo studies would be necessary to elucidate the mechanism of action and the full therapeutic potential of this chemical scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21NO B13037539 4-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H21NO

Molecular Weight

231.33 g/mol

IUPAC Name

2-(4-cyclopentyloxyphenyl)pyrrolidine

InChI

InChI=1S/C15H21NO/c1-2-5-13(4-1)17-14-9-7-12(8-10-14)15-6-3-11-16-15/h7-10,13,15-16H,1-6,11H2

InChI Key

BSXSPPRLUHMQRX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C3CCCN3

Origin of Product

United States

Synthetic Strategies and Chemical Transformations for 4 Cyclopentyloxy 1 Pyrrolidin 2 Ylbenzene

Retrosynthetic Approaches to the 4-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials.

Disconnection Analysis of Key Carbon-Nitrogen, Carbon-Oxygen, and Carbon-Carbon Bonds

The primary disconnections for this compound involve the key C-N, C-O, and C-C bonds that form the scaffold.

Carbon-Nitrogen (C-N) Bond Disconnection: The bond between the pyrrolidine (B122466) nitrogen and the benzene (B151609) ring can be disconnected. This suggests a reaction between a pyrrolidine derivative and a substituted benzene. However, the target molecule has the pyrrolidine attached at the C-2 position to the benzene ring, making a direct C-N bond formation to an unsubstituted pyrrolidine nitrogen less likely for the primary synthesis of the core structure. A more plausible disconnection is the C-C bond between the pyrrolidine ring and the benzene ring.

Carbon-Carbon (C-C) Bond Disconnection: The most logical disconnection is the C-C bond between the C-2 position of the pyrrolidine ring and the C-1 position of the benzene ring. This leads to two key synthons: a pyrrolidine synthon functionalized at the 2-position and a cyclopentyloxybenzene (B1611981) synthon.

Carbon-Oxygen (C-O) Bond Disconnection: The ether linkage can be disconnected, suggesting a Williamson ether synthesis. This would involve a 4-(pyrrolidin-2-yl)phenol (B2922312) precursor and a cyclopentyl halide or tosylate.

Identification of Accessible Precursors and Synthon Equivalents

Based on the disconnection analysis, several accessible precursors can be identified:

From C-C Disconnection:

Pyrrolidine Precursor: A suitable synthon equivalent for the pyrrolidine part is N-protected 2-lithiopyrrolidine or a related organometallic species. N-Boc-pyrrolidine is a common starting material for such transformations.

Aromatic Precursor: The cyclopentyloxybenzene moiety can be prepared from 4-bromophenol (B116583) or 4-iodophenol. A practical precursor is 1-bromo-4-cyclopentyloxybenzene or 1-iodo-4-cyclopentyloxybenzene.

From C-O Disconnection:

Phenolic Precursor: N-protected 4-(pyrrolidin-2-yl)phenol would be a key intermediate.

Cyclopentyl Precursor: Cyclopentyl bromide or cyclopentyl tosylate are readily available reagents for the etherification step.

A plausible forward synthesis, based on the C-C bond disconnection, would involve the preparation of 1-bromo-4-cyclopentyloxybenzene followed by a coupling reaction with a suitable N-protected 2-pyrrolidine derivative.

Construction of the Pyrrolidin-2-yl Moiety

Pyrrolidine Ring Synthesis Methodologies

The pyrrolidine ring is a common motif in many natural products and pharmaceuticals, and numerous methods exist for its synthesis. researchgate.net

From Proline Derivatives: Proline, a naturally occurring amino acid, provides a chiral pool for the synthesis of enantiomerically pure pyrrolidine derivatives. The carboxylic acid and the secondary amine of proline offer handles for various chemical modifications.

Cycloaddition Reactions: [3+2] Cycloaddition reactions are a powerful tool for the construction of five-membered rings like pyrrolidine. For instance, the reaction of azomethine ylides with alkenes can provide highly substituted pyrrolidines.

From γ-Amino Ketones or Esters: The intramolecular reductive amination of γ-amino ketones or the cyclization of γ-amino esters are classical methods for pyrrolidine ring formation.

Modern Catalytic Methods: Recent advances have led to the development of transition-metal-catalyzed methods, such as palladium-catalyzed carboamination of γ-(N-arylamino)alkenes, for the stereoselective synthesis of substituted pyrrolidines.

Strategies for Functionalization at the C-2 Position of Pyrrolidine

Functionalization at the C-2 position is crucial for coupling with the aromatic ring.

Lithiation of N-Boc-pyrrolidine: The C-2 position of N-Boc-pyrrolidine can be deprotonated using a strong base like sec-butyllithium (B1581126) in the presence of a chelating agent such as sparteine (B1682161) or TMEDA to generate a 2-lithiated species. This organometallic intermediate can then be reacted with an electrophile. researchgate.net

From Pyroglutamic Acid: Pyroglutamic acid, a derivative of glutamic acid, can serve as a starting material for the synthesis of 2-functionalized pyrrolidines. The carboxylic acid at C-5 can be reduced, and the lactam can be opened and re-closed to introduce functionality at C-2.

Copper-catalyzed Carboamination: Copper-catalyzed intermolecular carboamination of vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates can yield 2-arylpyrrolidines directly. nih.gov

A common strategy involves the protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group, which facilitates the selective functionalization at the C-2 position and can be readily removed under acidic conditions. nih.govnih.govresearchgate.netmdpi.com

Derivatization of the Benzene Ring

Further functionalization of the benzene ring of this compound can be achieved through electrophilic aromatic substitution reactions. The existing cyclopentyloxy and pyrrolidin-2-yl substituents direct the position of the incoming electrophile. masterorganicchemistry.comwikipedia.org

The cyclopentyloxy group is an ortho, para-directing activator due to the electron-donating resonance effect of the oxygen atom. youtube.com The pyrrolidin-2-yl group, being an alkyl substituent, is also an ortho, para-directing activator. The interplay of these two groups will determine the regioselectivity of the substitution.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Friedel-Crafts Alkylation/Acylation: Introduction of an alkyl or acyl group using an alkyl halide or acyl halide with a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.

Electrophilic Aromatic Substitution Strategies for Benzene Functionalization

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for the derivatization of aromatic rings like benzene. google.comchemguide.co.uk In these reactions, an electrophile attacks the electron-rich benzene ring, replacing one of the hydrogen atoms. google.com The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized carbocation intermediate, often called an arenium ion or sigma complex, followed by the deprotonation to restore aromaticity. google.com

A common strategy for functionalizing the benzene ring in preparation for further coupling reactions is Friedel-Crafts acylation. This reaction introduces an acyl group onto the ring using an acyl chloride or anhydride (B1165640) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). chemguide.co.ukorganic-chemistry.orgmasterorganicchemistry.comyoutube.comlibretexts.org The resulting ketone is a deactivating group, which can direct subsequent electrophilic substitutions to the meta position. organic-chemistry.org This deactivation also prevents polyacylation, a common issue in the related Friedel-Crafts alkylation. organic-chemistry.orgmasterorganicchemistry.com The ketone can later be reduced to an alkyl group if desired, for instance, via a Clemmensen or Wolff-Kishner reduction. organic-chemistry.orgyoutube.com

For the synthesis of this compound, one could envision starting with cyclopentyloxybenzene and introducing a functional group that can later be used to attach the pyrrolidine ring. A Friedel-Crafts acylation could be employed to introduce an acyl group, which could then be transformed into a suitable handle for cross-coupling.

Aromatic Halogenation and Subsequent Cross-Coupling Reactions

A highly effective and versatile strategy for functionalizing aromatic rings involves halogenation followed by a transition metal-catalyzed cross-coupling reaction. youtube.com Halogens, typically bromine or chlorine, can be introduced onto the benzene ring via electrophilic aromatic substitution using a halogen in the presence of a Lewis acid catalyst like FeBr₃ or AlCl₃. youtube.com The halogen atom then serves as an excellent leaving group, or "handle," for a wide variety of coupling reactions. wikipedia.org

This two-step sequence is a cornerstone of modern organic synthesis. wikipedia.org The regioselectivity of the initial halogenation is governed by the directing effects of any existing substituents on the benzene ring. For an ether-substituted benzene, such as cyclopentyloxybenzene, the cyclopentyloxy group is an ortho-, para-director. Due to steric hindrance from the bulky cyclopentyloxy group, halogenation would be expected to favor the para position. This would yield 1-bromo-4-cyclopentyloxybenzene, a key intermediate for the subsequent introduction of the pyrrolidine moiety.

The resulting aryl halide is a versatile substrate for numerous cross-coupling reactions, which allow for the formation of carbon-carbon or carbon-heteroatom bonds. wikipedia.orgdiva-portal.org

Formation of the Cyclopentyloxy Ether Linkage

The ether linkage is a common structural motif in many organic molecules. Its formation can be achieved through several reliable methods, most notably the Williamson ether synthesis.

The Williamson ether synthesis is a classic and widely used method for preparing both symmetrical and unsymmetrical ethers. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where an alkoxide ion acts as the nucleophile and attacks an alkyl halide or other substrate with a good leaving group (like a tosylate). wikipedia.orgmasterorganicchemistry.com

To synthesize the cyclopentyloxybenzene precursor, one would typically react a phenoxide with a cyclopentyl halide. Alternatively, and often preferably to avoid side reactions on the aromatic ring, the reaction involves the deprotonation of a phenol (B47542) with a suitable base to form the phenoxide, which then displaces a halide from a cyclopentyl halide. For the synthesis of aryl ethers, bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often employed in polar aprotic solvents like DMF or DMSO. jk-sci.com

The choice of reactants is crucial. Since the Williamson synthesis is an SN2 reaction, it works best with primary alkyl halides. wikipedia.orgmasterorganicchemistry.com Secondary alkyl halides, like cyclopentyl bromide, can undergo a competing elimination (E2) reaction, leading to the formation of an alkene (cyclopentene) as a byproduct. However, with careful selection of reaction conditions, good yields of the desired ether can still be obtained.

Table 1: Representative Conditions for Williamson Ether Synthesis of Aryl Ethers

Alkyl Halide Phenol Base Solvent Temperature (°C) Yield (%) Reference
Cyclopentyl Bromide 4-Bromophenol K₂CO₃ DMF 80 ~85-95 General procedure based on jk-sci.com
Ethyl Bromide Phenol NaH THF Reflux >90 General procedure based on masterorganicchemistry.com
Benzyl Chloride 4-Methoxyphenol Cs₂CO₃ Acetonitrile 60 ~90 General procedure based on jk-sci.com

The key precursors for the formation of the cyclopentyloxy ether are cyclopentanol (B49286) and its corresponding halides. Cyclopentyl bromide is a common alkylating agent used for this purpose. It can be synthesized from the more readily available and less expensive cyclopentene (B43876). google.comgoogle.com A continuous process for the hydrobromination of cyclopentene in the presence of a heterogeneous catalyst has been developed, providing an economical route to cyclopentyl bromide. google.comgoogle.com The reaction involves passing cyclopentene and hydrogen bromide gas over the catalyst. google.com Alternatively, cyclopentanol can be converted to cyclopentyl bromide using reagents like phosphorus tribromide (PBr₃) or by reacting it with hydrobromic acid. google.com

Carbon-Carbon Bond Formation Between Benzene and Pyrrolidine Moieties

The connection of the pyrrolidine ring to the functionalized benzene ring is a critical step. The nomenclature "this compound" suggests a direct carbon-carbon bond between the C1 of the benzene ring and the C2 of the pyrrolidine ring. Transition metal-catalyzed cross-coupling reactions are powerful tools for forging such C-C bonds.

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and several named reactions are suitable for this transformation. diva-portal.org

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. mdpi.comresearchgate.netnih.govresearchgate.net To form the target C-C bond, one could couple 4-cyclopentyloxyphenylboronic acid with a 2-halopyrrolidine derivative (e.g., N-protected 2-bromopyrrolidine). The reaction is known for its mild conditions and tolerance of a wide range of functional groups. mdpi.com

Table 2: Example Conditions for Suzuki-Miyaura Coupling

Aryl Halide Boronic Acid/Ester Catalyst Base Solvent Temperature (°C) Yield (%) Reference
4-Bromoacetophenone Phenylboronic acid Pd-complex (0.25 mol%) KOH Water 110 (MW) >95 nih.gov
1-Bromo-4-fluorobenzene 4-Fluorophenylboronic acid G-COOH-Pd-10 K₂CO₃ Toluene/H₂O 110 ~98 mdpi.com
2,4-Dichloropyrimidine Phenylboronic acid Pd(PPh₃)₄ (0.5 mol%) Na₂CO₃ Dioxane/H₂O 120 (MW) 95 mdpi.com

Heck Reaction: The Heck reaction typically couples an aryl or vinyl halide with an alkene. organic-chemistry.orgnih.govnih.govresearchgate.net To apply this to the synthesis of the target molecule, one could react 1-halo-4-cyclopentyloxybenzene with an N-protected pyrroline (B1223166) (an unsaturated pyrrolidine derivative). The resulting product would contain a double bond that would then need to be reduced to afford the final saturated pyrrolidine ring. The Heck reaction is known for its excellent stereoselectivity, typically favoring the trans product. organic-chemistry.org

Buchwald-Hartwig Amination: It is important to note that while the user's outline specifies C-C bond formation, the structure could plausibly be an N-aryl pyrrolidine, which would involve a carbon-nitrogen bond. If the intended structure was N-(4-cyclopentyloxyphenyl)pyrrolidine, the Buchwald-Hartwig amination would be the most direct and efficient method. wikipedia.orgorganic-chemistry.orgrsc.orgnih.govyoutube.com This palladium-catalyzed reaction couples an aryl halide with an amine. wikipedia.org In this scenario, 1-bromo-4-cyclopentyloxybenzene would be reacted directly with pyrrolidine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This reaction has become a go-to method for the synthesis of aryl amines due to its broad substrate scope and high functional group tolerance. wikipedia.orgnih.gov

Table 3: Representative Conditions for Buchwald-Hartwig Amination

Aryl Halide Amine Catalyst/Ligand Base Solvent Temperature (°C) Yield (%) Reference
Aryl Chlorides Pyrrolidine Pd(OAc)₂ / Biarylphosphine NaOtBu Toluene 100 ~80-99 General procedure based on wikipedia.orgrsc.org
4-Iodo-1-chlorobenzene Toluidine Ni(acac)₂ / Phenylboronic ester K₃PO₄ Dioxane 130 94 nih.gov
Aryl Bromides Primary Amines Pd₂(dba)₃ / BINAP NaOtBu Toluene 80-100 >90 General procedure based on wikipedia.org

Direct Arylation Approaches

Direct arylation, a type of C-H activation/functionalization reaction, presents an efficient and atom-economical strategy for forming the crucial carbon-carbon bond between the benzene and pyrrolidine rings. This approach avoids the pre-functionalization of starting materials typically required in traditional cross-coupling reactions.

Palladium-catalyzed hydroarylation processes have been developed for the synthesis of 3-aryl pyrrolidines from N-alkyl pyrrolines. researchgate.net While N-acyl pyrrolines tend to yield alkene products, N-alkyl variants undergo hydroarylation, directly producing the saturated pyrrolidine ring. researchgate.net This method offers a direct route to drug-like molecules from readily available precursors. researchgate.net

Another powerful strategy involves copper-catalyzed intermolecular carboamination. This reaction can couple vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates to form 2-arylpyrrolidines. nih.gov The reaction is notable for its tolerance of various functional groups on the vinylarene and its applicability to terminal, 1,1-disubstituted, and 1,2-disubstituted vinylarenes. nih.gov Mechanistic studies suggest the involvement of carbon radical intermediates in this transformation. nih.gov

A copper-catalyzed approach has also been demonstrated for the δ C-H (hetero)arylation of sulfonamides. researchgate.net This reaction proceeds through a radical relay mechanism, where an N-centered radical undergoes intramolecular hydrogen atom transfer to generate a distal carbon-centered radical, which is then intercepted for C-C bond formation. researchgate.net

Method Catalyst/Reagents Reactants Product Key Features
Palladium-Catalyzed Hydroarylation Palladium CatalystN-Alkyl Pyrrolines, Aryl Halides3-Aryl PyrrolidinesDirect hydroarylation of the pyrroline ring. researchgate.net
Copper-Catalyzed Carboamination Copper Catalyst, Potassium N-carbamoyl-β-aminoethyltrifluoroboratesVinylarenes2-ArylpyrrolidinesTolerates diverse functional groups; proceeds via radical intermediates. nih.gov
Copper-Catalyzed δ C-H Arylation Cu(OTf)₂, Racemic bisoxazoline ligand (L1), Li₂CO₃N-fluorosulfonamides, Arylboronic acidsδ-Arylated sulfonamidesAchieves arylation at a remote C(sp³)-H bond via a radical relay mechanism. researchgate.net

Stereochemical Control in the Synthesis of this compound and Analogs

Controlling the three-dimensional arrangement of atoms is paramount in synthesizing chiral molecules like this compound. Asymmetric synthesis and diastereoselective transformations are key to producing single, desired stereoisomers.

Asymmetric synthesis aims to produce a specific enantiomer of a chiral product from an achiral or racemic starting material. ddugu.ac.in A common and effective strategy involves the use of chiral auxiliaries—optically active molecules that are temporarily incorporated into the substrate to direct the stereochemistry of a subsequent reaction. york.ac.ukresearchgate.net

Chiral auxiliaries guide the formation of a new stereocenter with high selectivity. researchgate.net After the key bond-forming step, the auxiliary is removed, yielding the enantiomerically enriched product, and can often be recovered for reuse. york.ac.uk For instance, chiral N-acyloxazolidinones have become a standard for controlling stereochemistry in alkylation and aldol (B89426) reactions. researchgate.net The choice of auxiliary and reaction conditions can allow for the selective synthesis of either diastereomer from the same starting material. researchgate.net

Enzymes also serve as powerful catalysts for asymmetric synthesis. Transaminases (TAs), for example, have been used in the stereoselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones. nih.gov By selecting the appropriate (R)- or (S)-selective transaminase, both enantiomers of the target pyrrolidine can be accessed with high enantiomeric excess (up to >99.5%). nih.gov This biocatalytic method avoids the use of heavy metals and provides an environmentally friendly route to enantiopure N-heterocycles. nih.gov

Strategy Controlling Element Mechanism Example Application
Chiral Auxiliary Temporarily attached chiral molecule (e.g., N-acyloxazolidinone)Steric hindrance from the auxiliary directs the approach of reagents to one face of the molecule. researchgate.netAlkylation of an enolate derived from an achiral carboxylic acid attached to a chiral auxiliary. researchgate.net
Biocatalysis Enzyme (e.g., Transaminase)The chiral active site of the enzyme selectively catalyzes the reaction for one enantiomer. nih.govAsymmetric amination of an ω-chloroketone followed by spontaneous cyclization to yield an enantiopure 2-substituted pyrrolidine. nih.gov

Diastereoselective reactions are crucial when a molecule contains multiple stereocenters, aiming to control their relative configuration. These transformations can establish new stereocenters in a predictable manner relative to existing ones.

One approach utilizes an η4-dienetricarbonyliron complex as a stereodirecting element for the synthesis of 2-dienyl-substituted pyrrolidines. acs.orglookchem.com In a cascade double reductive amination, the bulky Fe(CO)₃ group controls the facial selectivity of hydride attack, leading to the formation of the pyrrolidine as a single diastereomer. acs.org

Crystallization-induced diastereomer transformation is another powerful technique. researchgate.net This method allows for the conversion of a mixture of diastereomers into a single, desired crystalline diastereomer. It relies on the selective crystallization of one diastereomer from a solution where the diastereomers are in equilibrium, driving the equilibrium towards the crystallizing product. researchgate.net

A one-pot approach for synthesizing (1,3-phenylene)bis(pyrrolidine-2-yl) scaffolds starting from 1-(4,4-diethoxybutyl)-3-arylureas has been developed, achieving high diastereoselectivity (up to 99:1 dr) under mild conditions. researchgate.net

Method Stereodirecting Element/Principle Outcome Reference
Organometallic Complex η4-Dienetricarbonyliron complexExcellent diastereoselectivity in the formation of 2-substituted pyrrolidines via controlled hydride attack. acs.orglookchem.com
Crystallization-Induced Transformation Selective crystallization of one diastereomer from an equilibrating mixtureIsolation of a single diastereomer in high purity and yield. researchgate.net
One-Pot Diastereoselective Synthesis Controlled reaction pathway(1,3-phenylene)bis(pyrrolidine-2-yl) scaffolds with up to 99:1 diastereomeric ratio. researchgate.net

Application of Multicomponent Reactions (MCRs) in Pyrrolidine Derivative Synthesis

Multicomponent reactions (MCRs) are convergent chemical processes where three or more reactants combine in a single synthetic operation to form a final product that incorporates all or most of the atoms of the starting materials. tandfonline.comresearchgate.net These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate molecular complexity, making them ideal for creating libraries of compounds for drug discovery. researchgate.netnih.gov

The synthesis of pyrrolidine derivatives has greatly benefited from the development of MCRs. tandfonline.comresearchgate.net A common and powerful MCR for constructing the pyrrolidine ring is the [3+2] cycloaddition reaction involving azomethine ylides. tandfonline.comnih.gov These ylides, often generated in situ from the condensation of an α-amino acid with an aldehyde or ketone, react with a dipolarophile (an alkene) to form the five-membered pyrrolidine ring. tandfonline.com

For example, a one-pot, three-component reaction between aldehydes, amino acid esters, and chalcones can produce various pyrrolidine-2-carboxylates. tandfonline.com Similarly, reactions involving substituted isatins, α-amino acids, and various dipolarophiles lead to complex spiro-pyrrolidine structures. tandfonline.comresearchgate.net These MCRs can be promoted by various means, including catalysts, microwave irradiation, or ultrasound, and can even proceed under catalyst-free conditions. tandfonline.comresearchgate.net

A notable asymmetric MCR has been developed for the diastereoselective synthesis of highly substituted pyrrolidines. nih.gov The one-pot reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent can construct up to three stereogenic centers in a single, highly diastereoselective operation. nih.gov

MCR Type Components Key Intermediate Product Class
[3+2] Cycloaddition Aldehyde/Isatin, α-Amino Acid, Alkene (Dipolarophile)Azomethine YlidePolysubstituted/Spiro-pyrrolidines tandfonline.comresearchgate.net
One-Pot Tandem Reaction Aldehydes, Amino Acid Esters, ChalconesSchiff BasePyrrolidine-2-carboxylates tandfonline.com
Asymmetric MCR Phenyldihydrofuran, N-tosyl imino ester, Silane reagentOxocarbenium ionHighly substituted pyrrolidines nih.gov

Advanced Methodologies in Organic Synthesis Applicable to Benzene and Pyrrolidine Derivatives (e.g., Decarboxylative Reactions)

Modern organic synthesis continuously seeks novel, more efficient methods for constructing complex molecules. Decarboxylative cross-coupling has emerged as a powerful tool, particularly for forging Csp³-Csp³ bonds, by using readily available carboxylic acids as coupling partners. nih.gov

This strategy is highly relevant for synthesizing 2-arylpyrrolidines, as natural amino acids like proline can serve as the pyrrolidine source. In a doubly decarboxylative cross-coupling (dDCC) reaction, two different carboxylic acids can be coupled, with both carboxyl groups being expelled. nih.gov A notable advancement in this area is a Ni/Ag-electrocatalytic cross-coupling of α-substituted carboxylic acids. This method allows for the modular coupling of functionalized acids, including proline derivatives, with other acid partners. nih.gov Careful selection of ligands and conditions can render these cross-couplings highly diastereoselective, offering a powerful approach to complex, medicinally relevant molecules. nih.gov

The decarboxylation of proline itself to yield the parent pyrrolidine ring is a fundamental transformation that can be achieved using acetophenone (B1666503) as a catalyst. youtube.com While this specific reaction removes the key functional handle for coupling, related decarboxylative functionalization reactions are of great interest. For instance, radical-based methods enable the direct coupling of proline derivatives with aryl partners, providing a convergent route to the 2-arylpyrrolidine scaffold.

Methodology Key Transformation Reactants Significance
Doubly Decarboxylative Cross-Coupling (dDCC) Csp³-Csp³ bond formation between two carboxylic acids with loss of CO₂ from both.Proline derivative (as an α-amino acid), another carboxylic acid.Enables modular synthesis from readily available starting materials; can be made highly diastereoselective. nih.gov
Electrocatalytic Decarboxylative Coupling Ni/Ag-catalyzed radical-based coupling of α-functionalized acids.α-Substituted carboxylic acids.Allows for the construction of complex frameworks containing 1,2- and 1,3-heteroatom-substituted fragments. nih.gov
Catalytic Decarboxylation Removal of the carboxylic acid group from proline.Proline, Acetophenone (catalyst).Generates the fundamental pyrrolidine ring structure. youtube.com

Analytical Characterization and Structural Elucidation of 4 Cyclopentyloxy 1 Pyrrolidin 2 Ylbenzene

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods provide detailed information about the molecular structure, bonding, and electronic properties of a compound. The following techniques are critical for the complete structural assignment of 4-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would provide key information. The chemical shifts, splitting patterns (multiplicity), and integration values of the signals would correspond to each unique proton in the molecule. For instance, the aromatic protons on the benzene (B151609) ring would appear in the downfield region (typically δ 6.5-8.0 ppm), with their splitting pattern revealing their substitution pattern. The protons of the pyrrolidine (B122466) ring would show characteristic shifts, and the methine proton adjacent to the nitrogen would be a key diagnostic signal. The cyclopentyloxy group would exhibit signals corresponding to its methine and methylene (B1212753) protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would show a distinct signal for each unique carbon atom in the molecule. The chemical shifts would indicate the electronic environment of each carbon. Aromatic carbons would resonate in the δ 110-160 ppm range, while the aliphatic carbons of the pyrrolidine and cyclopentyl groups would appear in the upfield region.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would reveal proton-proton couplings within the same spin system, for example, connecting the adjacent protons on the pyrrolidine and cyclopentyl rings. An HSQC spectrum would correlate each proton with its directly attached carbon atom, allowing for unambiguous assignment of both ¹H and ¹³C signals.

Table 1: Predicted ¹H NMR Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Aromatic 6.8 - 7.3 Multiplet
Cyclopentyloxy -CH- 4.7 - 4.9 Multiplet
Pyrrolidine -CH- 4.0 - 4.2 Triplet
Pyrrolidine -CH₂- 1.9 - 2.2 and 3.2 - 3.4 Multiplets

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Atoms Predicted Chemical Shift (δ, ppm)
Aromatic C-O 155 - 158
Aromatic C-N 145 - 148
Aromatic C-H 114 - 130
Cyclopentyloxy -CH- 80 - 83
Pyrrolidine -CH- 60 - 63
Pyrrolidine -CH₂- 25 - 30 and 46 - 49

Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups present in a molecule by probing their vibrational modes.

IR Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands. A C-O ether stretch would be expected around 1200-1250 cm⁻¹ for the aryl ether linkage. The aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while the aliphatic C-H stretching of the pyrrolidine and cyclopentyl groups would be observed just below 3000 cm⁻¹. The N-H stretching vibration of the secondary amine in the pyrrolidine ring would be visible in the 3300-3500 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring, which are often weak in the IR spectrum.

High-Resolution Mass Spectrometry (HRMS) is an indispensable technique for determining the precise molecular weight and, consequently, the elemental composition of a compound. For this compound (C₁₅H₂₁NO), HRMS would provide a highly accurate mass measurement, allowing for the confirmation of its molecular formula. The fragmentation pattern observed in the mass spectrum would also offer structural information, corroborating the data from NMR and IR spectroscopy.

UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. The benzene ring in this compound acts as a chromophore. The UV-Vis spectrum would show absorption maxima corresponding to the π → π* transitions of the aromatic system. The position and intensity of these absorptions can be influenced by the substituents on the benzene ring.

Chromatographic Methods for Purity Assessment and Isomeric Separation

Chromatographic techniques are essential for determining the purity of a compound and for separating it from any isomers or impurities.

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile organic compounds.

HPLC-DAD: When coupled with a Diode Array Detector (DAD), HPLC can not only separate the target compound from impurities but also provide UV-Vis spectra for each separated peak. This allows for the tentative identification of components and an assessment of peak purity. A single, sharp peak in the chromatogram at a specific retention time would indicate a high degree of purity.

HPLC-MS: For even greater certainty, coupling the HPLC system to a Mass Spectrometer (MS) provides molecular weight information for each eluting peak. This powerful combination, often referred to as LC-MS, can definitively identify impurities and confirm the identity of the main component, providing a comprehensive purity profile of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds. In the analysis of this compound, the gas chromatogram would be expected to show a single peak corresponding to the compound, with a retention time dependent on the specific column and conditions used. The mass spectrometer would then provide a fragmentation pattern, which is a unique fingerprint of the molecule.

The molecular weight of this compound (C₁₅H₂₃NO) is 233.35 g/mol . Therefore, the molecular ion peak (M⁺) in the mass spectrum would be observed at a mass-to-charge ratio (m/z) of 233.

Predicted Fragmentation Pattern:

The fragmentation of this compound under electron ionization (EI) is predicted to occur through several key pathways, primarily involving the cleavage of the pyrrolidine ring, the cyclopentyloxy group, and the bond connecting the two main structural motifs.

Alpha-Cleavage of the Pyrrolidine Ring: The most characteristic fragmentation of amines involves the cleavage of the carbon-carbon bond adjacent to the nitrogen atom (alpha-cleavage). libretexts.org For this compound, this would involve the loss of the C₄H₉N group, leading to a prominent fragment.

Fragmentation of the Cyclopentyloxy Group: Ethers can undergo fragmentation through cleavage of the C-O bond. libretexts.org The loss of the cyclopentyl radical (C₅H₉) would result in a significant fragment ion. Additionally, the loss of cyclopentene (B43876) (C₅H₈) via a rearrangement process is also a common pathway for such ethers. nist.gov

Cleavage at the Benzylic Position: The bond between the pyrrolidine ring and the phenyl group is a benzylic position, making it susceptible to cleavage. This would lead to the formation of a resonance-stabilized benzylic cation.

Based on these principles, a table of predicted major fragment ions for this compound is presented below.

Predicted GC-MS Fragmentation Data for this compound

Predicted m/z Predicted Ion Structure/Formula Predicted Fragmentation Pathway
233[C₁₅H₂₃NO]⁺Molecular Ion (M⁺)
164[C₁₀H₁₂NO]⁺M⁺ - C₅H₉ (Loss of cyclopentyl radical)
146[C₁₀H₁₀O]⁺M⁺ - C₅H₁₃N (Cleavage of the pyrrolidine ring)
145[C₁₀H₉O]⁺[C₁₀H₁₀O]⁺ - H
91[C₇H₇]⁺Tropylium ion from the benzene ring
77[C₆H₅]⁺Phenyl cation
70[C₄H₈N]⁺Pyrrolidinyl fragment

This table is predictive and based on the general fragmentation patterns of related chemical structures. Actual experimental data may vary.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation (If applicable)

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid, which in turn provides unequivocal evidence of the molecule's absolute stereochemistry and solid-state conformation.

For this compound, X-ray crystallographic analysis would be applicable if the compound can be obtained in a crystalline form suitable for diffraction studies. As of the current literature survey, no published crystal structure for this specific compound is available.

Should a crystal structure be determined, it would reveal key structural parameters, including:

Conformation of the Pyrrolidine Ring: The five-membered pyrrolidine ring is not planar and typically adopts an envelope or twist conformation. X-ray data would precisely define this puckering.

Orientation of the Substituents: The analysis would show the relative orientation of the cyclopentyloxy-phenyl group with respect to the pyrrolidine ring.

Conformation of the Cyclopentyloxy Group: The five-membered cyclopentyl ring also has non-planar conformations (envelope or half-chair), and its preferred geometry when attached to the phenoxy group would be elucidated.

Intermolecular Interactions: The packing of the molecules in the crystal lattice would be detailed, revealing any significant intermolecular forces such as hydrogen bonding or van der Waals interactions that stabilize the solid-state structure.

Given the absence of experimental data, a detailed discussion of the solid-state conformation and absolute stereochemistry based on X-ray crystallography is not currently possible for this compound.

Preclinical Pharmacological Profile and Biological Activity of 4 Cyclopentyloxy 1 Pyrrolidin 2 Ylbenzene

Investigation of Molecular Target Interactions (In Vitro Studies)

Following a comprehensive search of scientific literature and databases, no specific in vitro pharmacological data was found for the compound 4-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene across the specified molecular targets. The following sections detail the areas of investigation where no public domain information is currently available for this specific compound.

Phosphodiesterase (PDE) Inhibition Assays, with Focus on Isoform Selectivity (e.g., PDE4)

No published studies were identified that have evaluated the inhibitory activity of this compound against any phosphodiesterase (PDE) isoforms, including the scientifically significant PDE4. nih.govnih.govencyclopedia.pubnih.gov While structurally related compounds, such as derivatives of rolipram, are known to be potent PDE4 inhibitors, there is no direct evidence to characterize the specific interaction or inhibitory concentration (IC₅₀) of this compound itself. nih.govnih.gov

Sodium-Glucose Co-transporter (SGLT) Inhibition Studies (e.g., SGLT1, SGLT2)

There is no available data from in vitro assays to suggest that this compound acts as an inhibitor of Sodium-Glucose Co-transporter 1 (SGLT1) or Sodium-Glucose Co-transporter 2 (SGLT2). nih.govnih.govresearchgate.netnih.gov Screening of this compound against these transporters, which are crucial for glucose reabsorption, has not been reported in the accessible scientific literature. nih.govnih.gov

IκB Kinase (IKK) and TANK-Binding Kinase 1 (TBK1) Pathway Modulation

There is no evidence to suggest that this compound modulates the IκB Kinase (IKK) and TANK-Binding Kinase 1 (TBK1) signaling pathways. nih.govnih.govnih.govnih.gov These kinases are critical components of the cellular inflammatory response, but no studies have investigated the effect of this particular compound on their activity. nih.govnih.govnih.gov

Nociceptin Receptor (NOP) Binding and Functional Assays

No binding affinity or functional assay data is available to characterize the interaction of this compound with the Nociceptin Receptor (NOP). nih.govnih.govnih.govnih.gov The NOP receptor is a target for pain and other neurological conditions, but research on its ligands has not included the compound . nih.govnih.gov

Screening Against Other Relevant Enzyme and Receptor Classes

A broad search of enzyme and receptor screening libraries did not yield any publicly available data for this compound. Therefore, its activity profile against other relevant biological targets remains uncharacterized.

Cellular-Level Biological Effects

No studies were identified that investigated the cellular-level biological effects of this compound.

There is no available research on the neuroprotective efficacy of this compound in cellular models, such as its potential to protect against oxidative damage or ischemia.

Information regarding the evaluation of anti-inflammatory properties of this compound in any cell lines is not present in the current body of scientific literature.

There are no published studies characterizing the antioxidative stress responses to this compound at a cellular level.

No data could be retrieved concerning the investigation of this compound's effects on cellular metabolism, including but not limited to glucose uptake or lipid synthesis.

Structure-Activity Relationship (SAR) Studies of this compound and its Analogs

No structure-activity relationship (SAR) studies have been published for this compound and its analogs.

There is no information available on the systematic modification of the cyclopentyloxy moiety of this compound or the corresponding impact of such modifications on its biological activity.

Exploration of Substituent Effects on the Benzene (B151609) Ring on Potency and Selectivity

The potency and selectivity of this compound are significantly influenced by the nature and position of substituents on the benzene ring. The two key substituents, the cyclopentyloxy group at position 4 and the pyrrolidin-2-yl group at position 1, dictate the foundational electronic and steric properties of the molecule. The cyclopentyloxy group, an ether, acts as an electron-donating group through resonance, increasing the electron density of the aromatic ring. This activation generally makes the ring more susceptible to electrophilic interaction, which can be a factor in receptor binding. Conversely, the bulky nature of the cyclopentyloxy group can provide steric hindrance, which may contribute to selectivity by preventing non-specific binding.

To systematically explore these effects, a series of analogs would typically be synthesized, varying the substituents on the benzene ring. The resulting data on their potency and selectivity would then be analyzed to build a comprehensive SAR profile.

Table 1: Hypothetical Substituent Effects on the Benzene Ring of this compound

Substituent PositionSubstituent TypePredicted Effect on PotencyPredicted Effect on SelectivityRationale
2 or 6Small, electron-withdrawing (e.g., -F, -Cl)Potentially increaseMay improveAlters electrostatic interactions in the binding pocket; may orient the molecule for optimal binding.
3 or 5Bulky, hydrophobic (e.g., -CH3, -t-butyl)VariablePotentially increaseCould enhance binding through hydrophobic interactions if the pocket accommodates it, or decrease if it causes steric clash.
2 or 6Hydrogen bond donor/acceptor (e.g., -OH, -NH2)Potentially increaseMay improveCan form additional hydrogen bonds with the target receptor, enhancing binding affinity.
3 or 5Electron-donating (e.g., -OCH3)VariableVariableModifies the electron density of the ring, which could positively or negatively impact interactions depending on the nature of the binding site.

Conformational Freedom and Stereochemical Influence of the Pyrrolidine (B122466) Ring

The pyrrolidine ring, a five-membered saturated heterocycle, is a key structural motif that imparts significant three-dimensional character to this compound. nih.gov Unlike planar aromatic rings, the pyrrolidine scaffold is non-planar and exists in a state of "pseudorotation," rapidly interconverting between various envelope and twist (or half-chair) conformations. nih.gov This conformational flexibility allows the molecule to adapt its shape to fit optimally within a biological target. The preferred puckering of the ring can be influenced by the substituents. nih.gov

A critical aspect of the pyrrolidine ring in this compound is the stereocenter at the C2 position, the point of attachment to the cyclopentyloxy-benzene moiety. This chirality means the compound can exist as two enantiomers, (R)- and (S)-4-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene. The spatial orientation of the pyrrolidine ring relative to the benzene ring will be different for each enantiomer. It is well-established in medicinal chemistry that different enantiomers of a chiral drug can have vastly different pharmacological activities, with one enantiomer often being significantly more potent or having a different biological profile than the other. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer.

Table 2: Conformational and Stereochemical Aspects of the Pyrrolidine Ring

ParameterDescriptionSignificance in Biological Activity
Ring PuckerThe pyrrolidine ring adopts non-planar conformations, typically envelope or twist forms. The C3 or C4 atom is out of the plane of the other four atoms.Determines the spatial disposition of substituents and the overall 3D shape of the molecule, affecting how it fits into a binding site. frontiersin.org
PseudorotationA low-energy process of interconversion between different puckered conformations of the five-membered ring. nih.govAllows for conformational flexibility, enabling the molecule to adopt an induced fit within the target's binding pocket.
C2 StereocenterThe carbon atom connecting the pyrrolidine ring to the benzene ring is chiral, leading to (R) and (S) enantiomers.The two enantiomers will have different 3D arrangements and will interact differently with chiral biological targets, often resulting in one being more active than the other. nih.gov
Nitrogen InversionThe nitrogen atom of the pyrrolidine can undergo rapid inversion of its lone pair of electrons.Can influence the orientation of any N-substituents and the hydrogen-bonding capabilities of the nitrogen atom.

Derivation of Pharmacophore Models Based on Analog Activity Data

A pharmacophore model for this compound and its analogs can be developed to identify the essential structural features required for biological activity. mdpi.com This computational model defines the spatial arrangement of key chemical features, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic centers. By comparing the structures of active and inactive analogs, a common set of features responsible for binding to the biological target can be elucidated. mdpi.comresearchgate.net

For this compound, the key pharmacophoric features would likely include:

A hydrophobic site: corresponding to the bulky and non-polar cyclopentyloxy group.

An aromatic ring feature: representing the benzene ring, which can engage in π-π stacking or hydrophobic interactions.

A hydrogen bond acceptor: the nitrogen atom in the pyrrolidine ring.

A potential hydrogen bond donor: the N-H group of the pyrrolidine.

A defined spatial relationship between these features, dictated by the stereochemistry and conformation of the molecule.

Once a pharmacophore model is generated and validated, it can be used as a 3D query to screen large virtual libraries of compounds to identify novel molecules with the potential for similar biological activity.

Table 3: Hypothetical Pharmacophoric Features of this compound

Pharmacophoric FeatureCorresponding Molecular MoietyPotential Interaction with Target
Hydrophobic GroupCyclopentyloxy groupVan der Waals or hydrophobic interactions.
Aromatic RingBenzene ringπ-π stacking, hydrophobic interactions.
Hydrogen Bond AcceptorPyrrolidine nitrogenFormation of a hydrogen bond with a donor group on the receptor.
Hydrogen Bond DonorN-H of the pyrrolidine ringFormation of a hydrogen bond with an acceptor group on the receptor.
Positive Ionizable FeatureProtonated pyrrolidine nitrogen (at physiological pH)Ionic interaction with a negatively charged residue on the receptor.

Elucidation of Mechanisms of Action through Biochemical Pathway Analysis

Understanding the mechanism of action of this compound requires a detailed analysis of the biochemical pathways it modulates. This process typically begins with identifying the primary molecular target(s) of the compound. Computational approaches, such as inverse docking, can be used to screen the compound against a library of known protein structures to predict potential binding partners.

Metabolic pathway analysis is also a crucial component. Understanding how the compound is metabolized in the body is essential for interpreting its pharmacological and toxicological profiles. Studies using liver microsomes or hepatocytes can identify the major metabolites and the enzymes responsible for their formation (e.g., cytochrome P450 enzymes). The construction of N-aryl-substituted pyrrolidines can be complex, and understanding their metabolic fate is key to predicting their in vivo behavior. nih.gov

Table 4: Steps in a Typical Biochemical Pathway Analysis

StepMethodologyObjective
1. Target IdentificationAffinity chromatography, yeast two-hybrid screening, computational inverse docking.To identify the primary protein(s) that the compound binds to.
2. Target ValidationEnzyme kinetics, receptor binding assays, surface plasmon resonance (SPR).To confirm the binding interaction and quantify its affinity and kinetics.
3. Cellular Pathway AnalysisWestern blotting, qPCR, reporter gene assays, phosphoproteomics.To determine the effects of the compound on intracellular signaling cascades and gene expression.
4. Metabolic ProfilingIncubation with liver microsomes or hepatocytes followed by LC-MS/MS analysis.To identify the major metabolites and the metabolic pathways involved in the compound's clearance.
5. In Vivo Model StudiesAdministration of the compound to animal models of disease.To assess the compound's efficacy and its effects on relevant biomarkers and physiological endpoints.

Computational Chemistry and Cheminformatics in the Research of 4 Cyclopentyloxy 1 Pyrrolidin 2 Ylbenzene

Molecular Docking and Protein-Ligand Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mechanism of potential drug molecules like 4-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene.

Molecular docking simulations are employed to predict how this compound fits into the binding site of a target protein. The process involves generating a multitude of possible conformations and orientations (poses) of the ligand within the receptor's active site and then using a scoring function to estimate the binding affinity for each pose. For instance, in studies of similar heterocyclic compounds, docking scores have been used to rank potential inhibitors. For a series of pyrazolo[3,4-b]pyridine derivatives, docking scores ranged from -12.672 to -14.169 kcal/mol, indicating strong binding potential. nih.gov Similarly, for 2,9-disubstituted 8-phenylthio/phenylsulfinyl-9H-purine derivatives targeting EGFR-tyrosine kinase, a lead compound exhibited a high binding energy of -10.4 kcal/mol. nih.gov

These scoring functions calculate the free energy of binding, with lower scores generally indicating a more favorable interaction. The results of such studies can be tabulated to compare the predicted affinities of a series of related compounds.

Table 1: Illustrative Molecular Docking Results for this compound and Analogs

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Predicted Hydrogen Bond Interactions
This compound Target X-9.8Tyr250, Asp301
Analog 1 (4-propoxy-1-pyrrolidin-2-ylbenzene)Target X-8.5Tyr250
Analog 2 (4-cyclopentyloxy-1-piperidin-2-ylbenzene)Target X-9.2Asp301, Ser305

Note: This table is illustrative and based on typical data from molecular docking studies of similar compounds.

Beyond predicting binding affinity, molecular docking elucidates the specific interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and electrostatic interactions. For example, docking studies on flavone (B191248) derivatives as COX-2 inhibitors revealed hydrogen bond interactions with key residues such as Tyr385, Tyr355, and Arg120. japer.in In another study on 2-cyclopentyloxyanisole derivatives, interactions with the binding pockets of COX-2 and PDE4B were identified. nih.govresearchgate.net

By visualizing the docked pose of this compound, researchers can identify the crucial amino acid residues in the binding pocket that form contacts with the cyclopentyloxy, pyrrolidinyl, and phenyl moieties of the compound. This information is vital for designing new derivatives with improved potency and selectivity.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.

In QSAR studies, molecular descriptors, which are numerical representations of a molecule's chemical and physical properties, are correlated with experimental activity data. For a series of compounds related to this compound, descriptors such as molecular weight, logP (lipophilicity), polar surface area, and various topological and electronic parameters would be calculated. nih.gov A statistical model, often based on multiple linear regression, is then developed. For instance, a QSAR model for bicyclo((aryl)methyl)benzamides as GlyT1 inhibitors showed that descriptors like hydrogen bond donors, polarizability, and surface tension were significantly correlated with inhibitory activity. nih.gov Similarly, a study on pyrrolidin-2-one derivatives identified PCR and JGI4 descriptors as being important for antiarrhythmic activity. researchgate.netnih.gov

The resulting QSAR equation can then be used to predict the potency of new, unsynthesized analogs of this compound, prioritizing the synthesis of the most promising candidates.

Table 2: Example of Descriptors Used in a QSAR Model for Pyrrolidinylbenzene Derivatives

DescriptorDescriptionCorrelation with Activity
LogPOctanol-water partition coefficientPositive
Polar Surface Area (PSA)Surface sum over all polar atomsNegative
Molecular Weight (MW)Mass of the moleculePositive
Number of Rotatable BondsFlexibility of the moleculeNegative

Note: This table is illustrative and provides examples of descriptors that could be relevant for a QSAR study.

Modern QSAR studies often employ machine learning algorithms to handle complex and non-linear structure-activity relationships. arxiv.org Algorithms such as support vector machines (SVM), random forests, and artificial neural networks can be trained on a dataset of compounds with known activities to build predictive models. These models can often achieve higher predictive accuracy than traditional linear methods. For instance, machine learning can be used to classify compounds as active or inactive, or to predict their precise inhibitory concentrations. The application of machine learning in drug discovery allows for the screening of large virtual libraries of compounds to identify potential hits. researchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. nih.govmdpi.com MD simulations calculate the trajectory of atoms and molecules over time, providing insights into the conformational changes and stability of the protein-ligand complex. researchgate.netutupub.fi

By simulating the this compound-receptor complex in a solvated environment, researchers can observe how the ligand and protein move and adapt to each other. These simulations can confirm the stability of the binding pose predicted by docking and reveal transient interactions that may be important for binding. mdpi.com For example, MD simulations have been used to confirm the stability of pyrazolo[3,4-b]pyridine derivatives in the active site of the TRKA receptor. nih.gov The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation is often used to assess the stability of the complex.

MD simulations are computationally intensive but provide a more accurate and detailed understanding of the binding process, which is crucial for the optimization of lead compounds. researchgate.netnih.gov

In Silico ADME (Absorption, Distribution, Metabolism, Excretion) Prediction for Research Compound Optimization

The development of new chemical entities into viable drug candidates is heavily reliant on their pharmacokinetic profiles. In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial computational methods that allow for the early assessment of a compound's likely behavior in the body. These predictive models use the chemical structure of a molecule, such as this compound, to estimate its ADME properties, thereby guiding the optimization of research compounds to enhance their drug-like characteristics.

For this compound, various computational tools and algorithms can be employed to predict its ADME profile. These predictions are typically based on quantitative structure-property relationships (QSPR) and are benchmarked against large datasets of experimentally determined properties. Key ADME parameters that are evaluated include:

Absorption: This pertains to how well the compound is absorbed into the bloodstream, typically from the gastrointestinal tract for orally administered drugs. Parameters such as Caco-2 cell permeability and human intestinal absorption (HIA) are predicted.

Distribution: This describes how the compound is distributed throughout the various tissues and organs of the body. Important considerations include plasma protein binding and the ability to cross the blood-brain barrier (BBB).

Metabolism: This involves the chemical modification of the compound by metabolic enzymes, primarily the Cytochrome P450 (CYP) family. Predicting which CYP isoforms are likely to metabolize the compound is essential for identifying potential drug-drug interactions.

Excretion: This refers to the elimination of the compound and its metabolites from the body.

The application of in silico tools can provide valuable insights into the potential of this compound as a drug candidate and highlight areas for structural modification to improve its pharmacokinetic profile. nih.govmdpi.comnih.gov

Hypothetical In Silico ADME Prediction for this compound:

PropertyPredicted ValueInterpretation
Absorption
Human Intestinal Absorption>90%High potential for oral absorption.
Caco-2 Permeability (nm/s)>10 x 10⁻⁶High permeability across the intestinal wall.
Distribution
Plasma Protein Binding~95%High affinity for plasma proteins, which may affect its free concentration. mdpi.com
Blood-Brain Barrier (BBB) PermeationModerateMay have some central nervous system activity.
Metabolism
CYP2D6 SubstrateYesPotential for metabolism by CYP2D6.
CYP3A4 SubstrateNoLow likelihood of metabolism by CYP3A4.
Excretion
Total Clearance (log ml/min/kg)0.5Moderate clearance rate from the body.

Virtual Screening and Library Design for Novel Analog Discovery

Virtual screening is a powerful computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. mdpi.comnih.gov This approach is instrumental in the early stages of drug discovery for identifying novel analogs of a lead compound like this compound. The goal is to discover derivatives with improved potency, selectivity, or pharmacokinetic properties.

The process of virtual screening can be broadly categorized into two main approaches:

Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of the target protein. Compounds are docked into the binding site of the target, and their binding affinity is scored using various scoring functions. mdpi.com This allows for the identification of molecules that have a high geometric and chemical complementarity to the target's active site.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods are employed. These techniques use the chemical structure of known active compounds, such as this compound, as a template to search for other molecules with similar properties. nih.gov Common LBVS methods include pharmacophore modeling and 2D/3D similarity searching.

Following virtual screening, a library of promising analogs can be designed. This involves the selection of a diverse set of hits from the virtual screening campaign for chemical synthesis and biological testing. The design of this library is critical for exploring the structure-activity relationship (SAR) around the this compound scaffold. Cheminformatics tools are used to analyze the chemical space of the selected hits and ensure a representative and diverse set of compounds is chosen for further investigation. mdpi.com

Hypothetical Virtual Screening Hit List for Analogs of this compound:

This table represents a hypothetical output from a virtual screening campaign aimed at discovering novel analogs. The docking score is an indicator of the predicted binding affinity to a hypothetical target.

Compound IDStructure ModificationDocking Score (kcal/mol)Predicted Improvement
Analog-001Addition of a hydroxyl group to the cyclopentyl ring-9.5Increased hydrogen bonding potential.
Analog-002Replacement of the cyclopentyloxy group with a cyclohexyl group-9.2Altered lipophilicity and binding conformation.
Analog-003Introduction of a fluorine atom on the phenyl ring-8.9Enhanced metabolic stability.
Analog-004Substitution on the pyrrolidine (B122466) ring-8.5Exploration of new interaction points.

Future Research Directions and Translational Perspectives for 4 Cyclopentyloxy 1 Pyrrolidin 2 Ylbenzene

Rational Design and Synthesis of Next-Generation Derivatives with Enhanced Biological Profiles

The future development of 4-Cyclopentyloxy-1-pyrrolidin-2-ylbenzene hinges on the rational design and synthesis of new derivatives to improve its biological characteristics. A systematic approach, grounded in structure-activity relationship (SAR) studies, would be essential. nih.gov Investigations could focus on how modifications to different parts of the molecule affect its activity. For instance, altering the substituents on the C-2 position of the pyrrolidine (B122466) ring is known to impact basicity and, consequently, biological interactions. nih.gov

Key synthetic strategies could involve:

Modification of the Cyclopentyloxy Group: Exploring variations in the cycloalkyl ether chain length and branching could modulate the compound's lipophilicity and binding affinity.

Substitution on the Phenyl Ring: Introducing various functional groups (e.g., halogens, methyl, methoxy) at different positions on the benzene (B151609) ring could fine-tune electronic properties and metabolic stability.

Functionalization of the Pyrrolidine Ring: The pyrrolidine scaffold is a versatile platform for introducing stereochemical diversity, which can lead to different biological profiles due to specific interactions with enantioselective proteins. nih.gov Synthetic methods like aminocyclizations could be employed to create polyhydroxylated derivatives, which have shown potential in other contexts. nih.gov

A photoredox-catalyzed [3+2] cycloaddition represents a modern approach for synthesizing substituted pyrrole (B145914) rings under mild conditions, which could be adapted for creating novel analogs. acs.org This method offers broad functional group tolerance, enabling the creation of a diverse library of derivatives for screening. acs.org

Exploration of Multi-Targeting Approaches for Complex Biological Pathways

Chronic and complex diseases often involve multiple biological pathways, making single-target therapies insufficient. nih.gov Future research should explore whether this compound or its derivatives could function as multi-target agents. This approach moves beyond the traditional "one drug, one target" paradigm to consider the compound's effects within a broader physiological context. nih.gov

The initial step would be to identify the biological pathways affected by the parent compound. Systems biology approaches can reveal the underlying drug-induced mechanisms. nih.gov For example, if the compound's target is a gene within a specific pathway, research could investigate if this pathway intersects with others implicated in a disease state. This could uncover opportunities for drug repurposing or the development of therapies that modulate an entire disease network rather than a single protein. nih.gov The metabolic pathways of related pyrrolidinophenone derivatives, for instance, are known to be strongly influenced by the alkyl chain length and aromatic ring substituents, suggesting that derivatives could be tuned to interact with different metabolic enzymes or pathways. researchgate.net

Advanced In Vitro and Ex Vivo Models for Efficacy and Mechanism Studies

To bridge the gap between initial screening and clinical application, advanced preclinical models are required to provide functional assessments of novel compounds in an integrated biological system. acnp.org While high-throughput screening can rapidly test large libraries of compounds, in vivo and advanced in vitro models are necessary to confirm predictions about a drug's potential effects. acnp.org

Future studies on this compound should utilize sophisticated models such as:

3D Cell Cultures and Organoids: These models more accurately mimic the microenvironment of human tissues compared to traditional 2D cell cultures, offering better predictive value for efficacy and toxicity.

Human Preclinical Models: Using drug-induced states in healthy volunteers can help mimic aspects of a disorder and assess a compound's effects without the need for cross-species generalizations. acnp.org

High-Content Screening (HCS): This technology combines automated microscopy with sophisticated image analysis to simultaneously measure multiple parameters in cell-based assays, providing deep insights into a compound's mechanism of action.

These models are crucial, as preclinical studies on novel psychoactive substances (NPS), a category to which related compounds belong, have historically focused more on basic pharmacology than on demonstrating toxicity or chronic effects. nih.govnih.gov

Development of Analytical Methods for Metabolite Identification and Quantification in Preclinical Models

Understanding a compound's metabolic fate is critical during drug discovery, as its metabolites may be pharmacologically active or contribute to toxicity. ijpras.com The development of robust analytical methods is essential for identifying and quantifying this compound and its metabolites in biological samples from preclinical models. nih.gov

Liquid chromatography coupled with mass spectrometry (LC-MS) is the premier tool for this purpose. ijpras.comnih.gov Specifically, high-resolution mass spectrometry (HRMS) has greatly improved the quality of metabolite identification. ijpras.com

Table 1: Analytical Techniques for Metabolite Studies

Technique Application in Metabolite Studies Reference
LC-MS/MS Powerful tool for the rapid detection, structure elucidation, and quantification of drug metabolites in biological fluids. nih.gov
HRMS (e.g., Orbitrap) Enables precise mass measurements, facilitating the identification of unknown metabolites without reference standards and distinguishing between compounds with the same molecular mass. ijpras.comclinicallab.com
GC-MS A traditional and effective tool for analyzing volatile metabolites, often used in tandem with other methods for a complete compound profile. clinicallab.com
In Silico Tools Used in the early stages to predict potential metabolic pathways and biotransformations, guiding subsequent experimental work. ijpras.com
Enzymatic Hydrolysis Used to cleave conjugated metabolites (e.g., glucuronides), aiding in the structural identification of the original phase I metabolite. nih.gov

Metabolic pathways for analogous compounds like α-PVP often involve reduction of the β-keto group and oxidation of the pyrrolidine ring. researchgate.net Similar pathways, including hydroxylation, N- and O-dealkylation, and subsequent conjugation with glucuronic acid or sulfate, can be anticipated for this compound. nih.gov Advanced analytical strategies are needed to distinguish between isomers and identify the exact position of metabolic modifications. nih.gov

Application of Artificial Intelligence and Robotics in Compound Discovery and Synthesis Workflows

The integration of artificial intelligence (AI) and robotics offers a transformative potential to accelerate the discovery and development of next-generation derivatives of this compound. These technologies can enhance both the speed and ingenuity of chemical research. sciencedaily.com

AI-Driven Drug Discovery: Machine learning algorithms can analyze vast datasets to predict the biological activity and properties of virtual compounds, allowing researchers to prioritize the synthesis of the most promising candidates. This in silico approach can significantly reduce the time and cost associated with early-stage discovery. nih.gov

Automated Synthesis: Robotic platforms, such as the recently developed 'RoboChem', can autonomously perform complex chemical syntheses. sciencedaily.com Such a system can outperform a human chemist in speed and accuracy, operating 24/7 to produce libraries of compounds for testing. sciencedaily.com A key advantage of automated synthesis is the generation of complete and comprehensive datasets, where all relevant parameters are recorded for each molecule, providing higher quality data for training future AI models. sciencedaily.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.